Tetramethylphosphonium bromide

Description

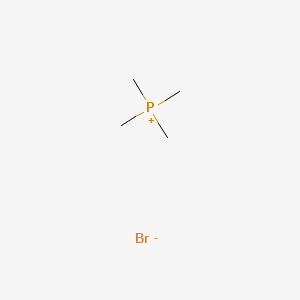

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetramethylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12P.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXFOCMYRCGSMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326796 | |

| Record name | Tetramethylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4519-28-2 | |

| Record name | Phosphonium, tetramethyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4519-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLPHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU5JF93X66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetramethylphosphonium bromide chemical properties and structure

An In-depth Technical Guide to Tetramethylphosphonium Bromide: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract: this compound, a quaternary phosphonium salt, serves as a vital reagent and precursor in a multitude of applications, from classic organic synthesis to advanced materials science. This guide provides a comprehensive overview of its core chemical properties, molecular and crystal structure, synthesis, and reactivity. It further delves into its spectroscopic characterization, key applications in research and drug development, and critical safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

This compound, with the chemical formula (CH₃)₄PBr, is a quaternary phosphonium salt consisting of a central phosphorus atom bonded to four methyl groups, forming the tetramethylphosphonium cation, and a bromide anion.[1] It is a white, crystalline, and hygroscopic solid that is soluble in water.[1][2][3] Due to its hygroscopic nature, it should be stored under an inert atmosphere to prevent degradation from moisture.[2][3]

| Property | Value | Source(s) |

| CAS Number | 4519-28-2 | [2][4][5] |

| Molecular Formula | C₄H₁₂BrP | [1][3][4] |

| Molecular Weight | 171.02 g/mol | [2][3][4] |

| Appearance | White to pale yellow crystalline solid | [1][6] |

| Solubility | Water-soluble | [1][2] |

| InChI Key | ZTXFOCMYRCGSMU-UHFFFAOYSA-M | [2][4][6] |

| Stability | Stable under recommended storage conditions; hygroscopic | [2][3] |

Molecular and Crystal Structure

The tetramethylphosphonium cation, [P(CH₃)₄]⁺, features a tetrahedral geometry with the phosphorus atom at the center. This structure is fundamental to its properties, including its stability and reactivity. The arrangement of ions in the solid state is described by its crystal structure. While polymorphism—the ability to exist in multiple crystal forms—has been observed in other phosphonium salts, detailed polymorphic studies on this compound are less common.[2] However, techniques like single-crystal X-ray diffraction are used to determine the precise arrangement of its cations and anions in the crystal lattice.[2]

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure, molecular volumes, and interatomic contacts of the tetramethylphosphonium cation, providing deeper insights into its bonding and interactions.[2]

Caption: Tetrahedral structure of the tetramethylphosphonium cation.

Synthesis and Manufacturing

The primary and most straightforward synthesis of this compound involves the quaternization of trimethylphosphine with methyl bromide.[1][2] This reaction is typically efficient and forms the basis for laboratory and industrial-scale production.

To enhance yield and purity, optimization of reaction conditions is crucial. This includes maintaining anhydrous conditions to prevent side reactions and potentially using a stoichiometric excess of the alkylating agent, methyl bromide, to drive the reaction to completion.[2]

In line with the principles of green chemistry, alternative, more environmentally benign synthetic routes have been explored.[2] These methods aim to reduce or eliminate the use of hazardous solvents and reagents.

Caption: Synthetic routes for this compound.

Chemical Reactivity and Applications

The significance of this compound in synthetic chemistry stems largely from its role as a precursor to phosphonium ylides.[2]

The Wittig Reaction

Deprotonation of this compound with a strong base, such as butyllithium (BuLi), yields methylenetrimethylphosphine, a key phosphonium ylide.[1][2] This ylide is a cornerstone of the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones. The ylide can be further deprotonated to create intermediates for forming coordination complexes, such as dicuprous complexes.[1]

Caption: Workflow of the Wittig reaction using this compound.

Phase-Transfer Catalysis

Quaternary phosphonium salts, including this compound, are effective phase-transfer catalysts (PTCs).[2][7] They facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). The lipophilic phosphonium cation can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate. This technique enhances reaction rates and allows for milder reaction conditions, aligning with green chemistry principles.[8][9]

Applications in Materials Science and Drug Development

The lipophilic and cationic nature of the tetramethylphosphonium ion makes it a subject of interest for biological research and materials science.[2] It is investigated for its potential use in cell membrane studies and as a component in drug delivery systems.[2][10] Its ability to permeate biological membranes opens avenues for its use in targeting specific cellular compartments, such as mitochondria.[10]

Spectroscopic Characterization

A suite of spectroscopic techniques is used to confirm the identity and purity of this compound.

| Technique | Expected Observations | Purpose |

| ¹H NMR | A single, sharp peak corresponding to the twelve equivalent protons of the four methyl groups. | Confirms the presence and chemical environment of the methyl groups. |

| ¹³C NMR | A single resonance for the four equivalent methyl carbons. | Characterizes the carbon framework. |

| ³¹P NMR | A characteristic signal for the phosphorus atom, confirming the phosphonium center. | Provides direct evidence of the phosphorus atom and its oxidation state. |

| IR & Raman Spectroscopy | Vibrational modes corresponding to P-C and C-H bonds. These techniques are complementary and provide a molecular "fingerprint".[11][12] | Confirms the presence of key functional groups and overall molecular structure. |

Thermal Decomposition

When heated, this compound undergoes thermal decomposition. The bromide anion attacks one of the methyl groups, leading to the formation of volatile trimethylphosphine and methyl bromide.[2] This decomposition pathway is a critical consideration in high-temperature applications and for thermal analysis techniques like Thermogravimetric Analysis (TGA), which would show a distinct mass loss corresponding to this volatilization.[2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[4][13]

| Hazard Class | GHS Pictogram | Hazard Statement |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation[1][4] |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation[1][4] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation[1][4] |

Handling and Storage Protocol:

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13][14]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[2][3][13] Keep away from moisture and oxidizing agents.[2]

-

Spill Management: In case of a spill, avoid dust formation. Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[13]

-

Disposal: Dispose of the chemical and its container through a licensed chemical destruction plant or by controlled incineration.[13][14]

References

-

This compound. Wikipedia. Available from: [Link]

-

This compound | C4H12BrP | CID 357594. PubChem - NIH. Available from: [Link]

-

Tetraphenylphosphonium Bromide: A Key Reagent for Advanced Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. MDPI. Available from: [Link]

-

This compound. MySkinRecipes. Available from: [Link]

-

Optimizing Organic Synthesis: The Role of Tetrabutylphosphonium Bromide. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- CN101775036B - Method for preparing tetraphenylphosphonium bromide by non-solvent method. Google Patents.

-

Tetraethylphosphonium Bromide | C8H20BrP | CID 9859378. PubChem - NIH. Available from: [Link]

-

Influence of sodium bromide on the thermal decomposition of tetraphenylphosphonium montmorillonite. ResearchGate. Available from: [Link]

-

Characterization of tetra-n-butylphosphonium bromide semiclathrate hydrate by crystal structure analysis. CrystEngComm (RSC Publishing). Available from: [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Available from: [Link]

-

Synthesis of tetraphenylphosphonium bromide | Request PDF. ResearchGate. Available from: [Link]

-

Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Repositorio Académico - Universidad de Chile. Available from: [Link]

-

Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. ResearchGate. Available from: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available from: [Link]

-

4.3: Raman Spectroscopy. Chemistry LibreTexts. Available from: [Link]

-

Raman Spectroscopy | Instrumentation, Introduction & Principle. Mettler Toledo. Available from: [Link]

-

Structure determination from IR and Raman spectroscopy|Previous year ques|Point group|CSIR-NET. YouTube. Available from: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 4519-28-2 [chemicalbook.com]

- 4. This compound | C4H12BrP | CID 357594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Bromure de tétraméthylphosphonium, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 7. This compound [myskinrecipes.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mt.com [mt.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Tetramethylphosphonium Bromide: A Comprehensive Technical Guide for Advanced Synthesis

CAS Number: 4519-28-2

This guide provides an in-depth exploration of Tetramethylphosphonium bromide, a versatile quaternary phosphonium salt. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical technical data, field-proven insights, and detailed methodologies. We will delve into its fundamental properties, synthesis, and key applications, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical utility.

Core Molecular and Physical Characteristics

This compound, with the chemical formula (CH₃)₄PBr, is a white, hygroscopic crystalline solid.[1][2] Its molecular structure consists of a central phosphorus atom bonded to four methyl groups, forming a positively charged tetramethylphosphonium cation, and a bromide anion. This ionic nature is fundamental to its physical properties and chemical reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 4519-28-2 | [1][2][3] |

| Molecular Formula | C₄H₁₂BrP | [2][3] |

| Molecular Weight | 171.02 g/mol | [2][3][4] |

| Appearance | White, crystalline solid | [1] |

| Solubility | Water-soluble | [1][4] |

| Sensitivity | Hygroscopic | [4] |

Note: Due to its hygroscopic nature, it is imperative to store this compound under an inert atmosphere, away from moisture and oxidizing agents.[4]

Structural and Spectroscopic Elucidation

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR spectroscopy is a powerful tool for characterizing phosphonium salts. A single resonance is expected for the tetramethylphosphonium cation, with its chemical shift providing information about the electronic environment of the phosphorus atom. ¹H and ¹³C NMR spectra will show characteristic signals for the methyl groups attached to the phosphorus atom.[5][6]

-

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy can confirm the presence of the tetramethylphosphonium cation through its characteristic C-H stretching and bending vibrations of the methyl groups, as well as vibrations of the P-C bonds.[4]

-

Single-Crystal X-ray Diffraction : This technique provides definitive information about the three-dimensional arrangement of the tetramethylphosphonium cations and bromide anions in the crystal lattice.[4]

Synthesis of this compound

The primary and most straightforward synthesis of this compound involves the quaternization of trimethylphosphine with methyl bromide.[1][4] This is a classic example of a nucleophilic substitution reaction where the phosphorus atom of trimethylphosphine acts as the nucleophile.

Classical Synthesis Protocol

Reaction: P(CH₃)₃ + CH₃Br → [(CH₃)₄P]⁺Br⁻

Materials:

-

Trimethylphosphine (P(CH₃)₃)

-

Methyl bromide (CH₃Br)

-

Anhydrous, aprotic solvent (e.g., diethyl ether, THF)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and an addition funnel, dissolve trimethylphosphine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methyl bromide in the same solvent to the stirred trimethylphosphine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended).

-

The product, this compound, will precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with cold anhydrous solvent to remove any unreacted starting materials, and dry under vacuum.

Causality of Experimental Choices:

-

Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent side reactions, as phosphines can be sensitive to moisture and air.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of trimethylphosphine.

-

Aprotic Solvent: An aprotic solvent is used as it will not participate in the reaction and can facilitate the precipitation of the ionic product.

Alternative Synthetic Routes

While the classical method is prevalent, alternative "green" chemistry approaches are being explored to minimize solvent waste and energy consumption. These include:

-

Mechanochemical Synthesis: This solvent-free method utilizes mechanical energy, such as ball milling, to drive the reaction between the reactants.[4]

-

Electrochemical Synthesis: This technique employs electrical energy to facilitate the reaction, often under milder conditions and with a reduction in the need for chemical oxidants or catalysts.[4]

Key Applications in Research and Development

This compound is a valuable reagent in organic synthesis, primarily utilized as a precursor for ylide generation in the Wittig reaction and as a phase-transfer catalyst.

Precursor for the Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[7][8] this compound is the precursor to methylenetrimethylphosphine, a key ylide for introducing a methylene group.

Workflow for Ylide Generation and Wittig Reaction:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | C4H12BrP | CID 357594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|C4H12BrP|4519-28-2 [benchchem.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical properties of Tetramethylphosphonium bromide

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the physical and chemical properties of Tetramethylphosphonium bromide. It is designed to provide senior researchers and drug development professionals with the essential knowledge required for the effective application and safe handling of this versatile chemical compound.

Executive Summary

This compound, a quaternary phosphonium salt, is a white, water-soluble solid with a high melting point, indicating significant thermal stability.[1][2][3] Its primary utility lies in its role as a precursor for generating phosphonium ylides for the Wittig reaction, a fundamental transformation in organic synthesis.[1][2] Furthermore, it functions as a phase-transfer catalyst, a ligand in coordination chemistry, and has emerging applications in materials science and biological research.[1][4] This guide provides a detailed overview of its molecular and physical properties, standardized protocols for its characterization, an analysis of its chemical reactivity, and essential safety protocols.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental properties of this compound is critical for its use in experimental design and chemical synthesis.

Core Molecular Identifiers

The compound consists of a central phosphorus atom bonded to four methyl groups, creating a tetramethylphosphonium cation, with bromide as the counter-ion.

Table 1: Fundamental Molecular Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₂BrP | [1][2][5][6] |

| Molecular Weight | 171.02 g/mol | [1][5][6] |

| CAS Number | 4519-28-2 | [1][2][6][7] |

| Canonical SMILES | C(C)C.[Br-] | [2][8] |

| InChI Key | ZTXFOCMYRCGSMU-UHFFFAOYSA-M | [1][7][9] |

Physical and Thermal Properties

The bulk properties of this compound dictate its handling, storage, and suitability for various reaction conditions.

Table 2: Key Physical and Thermal Data

| Property | Value | Source(s) |

| Appearance | White, crystalline solid. | [1][2] |

| Melting Point | >300 °C (>572 °F) | [3] |

| Solubility | Soluble in water. | [1][2] |

| Sensitivity | Hygroscopic; sensitive to moisture. | [1][10] |

| Stability | Chemically stable under standard ambient conditions. | [3] |

Protocols for Analytical Characterization

Verifying the identity and purity of this compound is a prerequisite for its use in research and development. The following are standard, validated protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural confirmation of the tetramethylphosphonium cation in solution.

Experimental Protocol: Multinuclear NMR Analysis

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, within a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

Expected Result: A single resonance appearing as a doublet. This is due to the twelve equivalent protons of the methyl groups coupling to the central phosphorus-31 nucleus (a spin ½ nucleus).[1]

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon-13 spectrum.

-

Expected Result: A single resonance for the four equivalent methyl carbons.[1] In a proton-coupled spectrum, this signal would appear as a doublet due to one-bond coupling with the phosphorus-31 nucleus.

-

-

³¹P NMR Spectroscopy:

-

Acquire a proton-decoupled phosphorus-31 spectrum.

-

Expected Result: A single sharp resonance, confirming the presence of a single phosphorus environment.

-

Causality Behind Experimental Choices: The high symmetry of the [(CH₃)₄P]⁺ cation simplifies the NMR spectra, making it an unambiguous tool for identification.[1] The choice of a polar deuterated solvent is necessary due to the salt-like nature of the compound. The characteristic P-H and P-C coupling patterns provide definitive structural confirmation that is superior to mass spectrometry alone, which would only identify the cation's mass.

Caption: Workflow for the NMR-based structural validation of this compound.

Vibrational Spectroscopy (FTIR)

FTIR spectroscopy serves as a rapid quality control method to confirm the presence of key functional groups.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory with the neat solid.

-

Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Confirm the presence of characteristic vibrational bands.

Trustworthiness: This protocol is self-validating when the acquired spectrum is compared against a reference spectrum from an authenticated source. The absence of significant bands outside of the expected regions (e.g., a broad O-H stretch around 3400 cm⁻¹) can provide a quick assessment of dryness and purity.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electrophilic nature of the phosphorus center and its ability to function as a phase-transfer catalyst.

Ylide Formation for Wittig Reaction

The most prominent application is its use as a precursor to methylenetrimethylphosphine, a key Wittig reagent.[1] Deprotonation of this compound with a strong, non-nucleophilic base (e.g., butyllithium) generates the highly reactive phosphonium ylide.[2] This ylide readily reacts with aldehydes and ketones to form alkenes, a cornerstone reaction in the synthesis of pharmaceuticals and complex organic molecules.

Phase-Transfer Catalysis (PTC)

This compound is an effective phase-transfer catalyst, facilitating reactions between reactants located in immiscible phases (e.g., aqueous and organic).[1][4] The lipophilic tetramethylphosphonium cation pairs with an anion from the aqueous phase (e.g., hydroxide, cyanide) and transports it into the organic phase, where it can react with an organic substrate.[11] This avoids the need for expensive, anhydrous polar solvents and can significantly increase reaction rates.[11][12]

Caption: The catalytic cycle of this compound in phase-transfer catalysis.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

-

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] All handling of the solid should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[14]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[14]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[1][3][13] The material is hygroscopic and should be protected from moisture.[1][10]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 357594, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Specialty Chemicals. (n.d.). Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. Retrieved from [Link]

-

JETIR. (n.d.). PHASE TRANSFER CATALYSTS. Retrieved from [Link]

Sources

- 1. This compound|C4H12BrP|4519-28-2 [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | C4H12BrP | CID 357594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. A17907.03 [thermofisher.com]

- 9. This compound | 4519-28-2 [sigmaaldrich.com]

- 10. This compound | 4519-28-2 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. jetir.org [jetir.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Tetramethylphosphonium Bromide in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of tetramethylphosphonium bromide [(CH₃)₄P⁺Br⁻], a quaternary phosphonium salt with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this versatile compound.

Introduction: The Significance of this compound Solubility

This compound is a white, water-soluble solid organophosphorus compound.[1][2] Its utility is prominently featured in its role as a precursor for generating phosphonium ylides, which are crucial reagents in the Wittig reaction for the synthesis of alkenes.[1] Furthermore, it serves as a phase-transfer catalyst, facilitating reactions between reactants residing in immiscible phases, and as a ligand in coordination chemistry.[1][3] The efficiency and applicability of this compound in these contexts are intrinsically linked to its solubility in various organic media. A thorough understanding of its solubility profile is therefore paramount for reaction design, solvent selection, and process optimization.

Theoretical Framework: Principles Governing Solubility

The dissolution of an ionic compound like this compound in an organic solvent is a complex interplay of energetic factors. The overarching principle, "like dissolves like," provides a foundational but simplified view. A more rigorous understanding requires consideration of the following:

-

Lattice Energy: This is the energy required to break apart the ionic lattice of the solid salt. For this compound, this involves overcoming the electrostatic attractions between the tetramethylphosphonium cation and the bromide anion.

-

Solvation Energy: This is the energy released when the dissociated ions are solvated by the solvent molecules. The nature and strength of ion-solvent interactions, such as ion-dipole, hydrogen bonding, and van der Waals forces, determine the magnitude of the solvation energy.

-

Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capability of the organic solvent are critical determinants of its ability to dissolve an ionic salt. Polar solvents with high dielectric constants are generally more effective at shielding the ions from each other and facilitating dissolution.

The interplay of these factors dictates the overall free energy change of dissolution. A negative Gibbs free energy change favors dissolution.

Solubility Profile of this compound

Qualitative Solubility:

This compound is generally described as being soluble in polar organic solvents.[4] Its solubility is expected to decrease with decreasing solvent polarity.

Comparative Solubility Data:

To provide a quantitative perspective, the solubility of the analogous quaternary ammonium salt, tetramethylammonium bromide , is presented in the table below. It is important to note that while phosphonium and ammonium salts can exhibit different reactivities, their solubility profiles are often comparable due to similar charge distribution and size of the cation. This data can serve as a useful proxy for estimating the solubility of this compound.

| Solvent | Solvent Class | Solubility of Tetramethylammonium Bromide ( g/100 g of solvent) at 25°C |

| Methanol | Alcohol | 4.32[5] |

| 1-Butanol | Alcohol | 0.062[5] |

| Acetonitrile | Nitrile | 0.22[5] |

| Chloroform | Halogenated | 0.0057[5] |

| Diethyl Ether | Ether | Insoluble[5] |

This data is for tetramethylammonium bromide and should be used as an estimation for this compound.

Based on this comparative data and general principles, the expected solubility trend for this compound is:

High Solubility: Polar protic solvents like methanol and ethanol. Moderate Solubility: Polar aprotic solvents like acetonitrile and acetone. Low to Negligible Solubility: Nonpolar solvents such as toluene, diethyl ether, and alkanes.

Experimental Determination of Solubility: A Validated Protocol

For precise and reliable solubility data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the solubility of this compound in an organic solvent.

Gravimetric Method: A Step-by-Step Protocol

This method involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by weighing the residue after solvent evaporation.

Materials and Equipment:

-

This compound (analytical grade, dried)

-

Organic solvent of interest (anhydrous)

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed vials

-

Analytical balance

-

Drying oven or vacuum oven

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or on a stirrer hotplate set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. Constant agitation is necessary.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Record the exact mass of the saturated solution transferred to the vial.

-

Evaporate the solvent from the vial. This can be achieved by gentle heating in a drying oven or, for temperature-sensitive solvents, under reduced pressure in a vacuum oven. Ensure complete removal of the solvent.

-

Once the residue is dry and has reached a constant weight, record the final mass of the vial containing the dried this compound.

-

-

Calculation of Solubility:

-

Mass of dissolved salt: (Mass of vial + dried salt) - (Mass of empty vial)

-

Mass of solvent: (Mass of vial + saturated solution) - (Mass of vial + dried salt)

-

Solubility ( g/100 g solvent): (Mass of dissolved salt / Mass of solvent) x 100

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for the gravimetric determination of solubility.

Practical Implications and Applications

The solubility of this compound directly impacts its application in various chemical processes:

-

Phase-Transfer Catalysis: For effective catalysis, the phosphonium salt must have sufficient solubility in the organic phase to transport the reacting anion from the aqueous or solid phase.[3][6] The choice of an organic solvent in which the catalyst has moderate to high solubility is crucial for achieving high reaction rates.

-

Wittig Reaction: The solubility of the phosphonium salt and the resulting ylide in the reaction solvent is critical for the efficiency of the Wittig reaction.[1] A solvent that can dissolve both the salt and the carbonyl compound is necessary.

-

Ionic Liquids: this compound can be a precursor in the synthesis of ionic liquids.[3] The solubility of the starting material in the reaction medium is a key parameter in the synthesis protocol.

Structure-Solubility Relationship

The solubility of quaternary phosphonium salts is influenced by the nature of both the cation and the anion.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While a comprehensive quantitative dataset remains to be fully compiled in the literature, the theoretical principles, comparative data, and a robust experimental protocol provided herein equip researchers with the necessary tools to effectively utilize this important chemical. A thorough understanding and experimental determination of its solubility in specific solvent systems are critical for optimizing reaction conditions and achieving desired outcomes in synthesis and materials science applications.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). Understanding Phase Transfer Catalysis with Tetraphenyl Phosphonium Bromide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemister.ru. (n.d.). tetramethylammonium bromide. Retrieved from [Link]

-

MDPI. (2020). Oxygen-Containing Quaternary Phosphonium Salts (oxy-QPSs): Synthesis, Properties, and Cellulose Dissolution. Polymers, 12(9), 1937. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link]

Sources

- 1. This compound|C4H12BrP|4519-28-2 [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tetrabutylphosphonium bromide CAS#: 3115-68-2 [m.chemicalbook.com]

- 4. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 5. tetramethylammonium bromide [chemister.ru]

- 6. TETRAETHYLPHOSPHONIUM BROMIDE CAS#: 4317-07-1 [amp.chemicalbook.com]

Tetramethylphosphonium Bromide: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Tetramethylphosphonium bromide ((CH₃)₄PBr), a quaternary phosphonium salt, has emerged as a versatile and powerful tool in the arsenal of organic chemists. While structurally simple, its unique combination of thermal stability, reactivity, and catalytic potential enables its application in several critical areas of organic synthesis. This guide provides an in-depth exploration of its primary roles as a precursor to phosphonium ylides for the Wittig reaction and as a robust phase-transfer catalyst. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and present data to contextualize its utility for researchers and professionals in drug development and chemical synthesis.

Core Properties and Synthesis

This compound (TMPB) is a white, water-soluble, and hygroscopic solid organophosphorus compound.[1][2][3] Its quaternary phosphonium structure, featuring a central phosphorus atom bonded to four methyl groups, confers significant thermal stability, often superior to analogous quaternary ammonium salts.[4]

| Property | Value | Source |

| Chemical Formula | C₄H₁₂BrP | [1][5] |

| Molar Mass | 171.02 g/mol | [2][5] |

| Appearance | White solid | [1] |

| CAS Number | 4519-28-2 | [5] |

| Solubility | Water-soluble | [1][2] |

The synthesis of TMPB is straightforward, typically achieved via the quaternization of trimethylphosphine with methyl bromide in a classic SN2 reaction.[1][2] This high-yielding reaction forms the stable phosphonium salt, which is the direct precursor for its subsequent applications.

Caption: Synthesis of TMPB via SN2 reaction.

Application I: Precursor for Wittig Reagents

The most prominent application of this compound in organic synthesis is as a precursor to methylenetrimethylphosphine, a fundamental phosphorus ylide (or Wittig reagent).[2] This ylide is a cornerstone of the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones.[6][7]

Mechanism of Ylide Formation and the Wittig Reaction

The process involves two discrete stages:

-

Ylide Generation: TMPB is treated with a strong base, such as butyllithium (BuLi) or sodium hydride (NaH), to deprotonate one of the methyl groups.[1][2] The electron-withdrawing, positively charged phosphorus atom acidifies the α-protons, facilitating their abstraction to form the nucleophilic ylide. This ylide is a resonance-stabilized species, often depicted as a zwitterion or with a double bond between carbon and phosphorus.[8]

-

Wittig Olefination: The generated ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to a [2+2] cycloaddition, forming a transient four-membered ring intermediate known as an oxaphosphetane.[6][7] This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in trimethylphosphine oxide, to yield the desired alkene.[6]

Caption: The Wittig reaction workflow using TMPB.

Experimental Protocol: Synthesis of β-Myrcene

This protocol outlines the synthesis of β-myrcene from neral using the Wittig reagent generated in situ from this compound.

Step 1: Preparation of the Ylide

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

Step 2: The Wittig Reaction

-

Cool the ylide solution back down to 0 °C.

-

Add a solution of neral (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the aldehyde.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Partition the mixture between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield pure β-myrcene.

Application II: Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases (e.g., a solid/aqueous phase and an organic phase).[2][9] Phase-transfer catalysis is a cornerstone of green chemistry, often eliminating the need for expensive, anhydrous, or hazardous solvents.[10][11]

Mechanism of Phase-Transfer Catalysis

The core principle of PTC relies on the ability of the catalyst to act as a shuttle for reactive anions.[12][13]

-

Anion Exchange: In the aqueous or at the solid-liquid interface, the bromide anion of TMPB is exchanged for a reactant anion (e.g., CN⁻, OH⁻, RCOO⁻) to form a new phosphonium salt.

-

Phase Transfer: The lipophilic character of the tetramethylphosphonium cation [(CH₃)₄P]⁺ allows this newly formed ion pair to dissolve in the organic phase.

-

Reaction: Now in the organic phase, the "naked" anion is highly reactive and readily participates in the desired reaction (e.g., nucleophilic substitution, alkylation) with the organic substrate.[14][15]

-

Catalyst Regeneration: Upon reaction, the phosphonium cation pairs with the leaving group anion and migrates back to the aqueous/solid phase, where it can pick up another reactant anion, thus completing the catalytic cycle.

Phosphonium salts like TMPB are often preferred over ammonium salts for PTC at higher temperatures due to their superior thermal stability.[4][16]

Caption: Mechanism of phase-transfer catalysis.

Representative Application: Nucleophilic Substitution

TMPB can catalyze classic SN2 reactions, such as the cyanation of alkyl halides, which are often challenging due to the poor solubility of cyanide salts in organic solvents.

Reaction: R-Cl (organic) + NaCN (aqueous) --(TMPB)--> R-CN + NaCl

Protocol Outline:

-

Combine the alkyl chloride (e.g., 1-chlorooctane) in an organic solvent like toluene with a concentrated aqueous solution of sodium cyanide.

-

Add a catalytic amount of this compound (1-5 mol%).

-

Heat the biphasic mixture with vigorous stirring. The catalyst shuttles cyanide ions into the organic phase, enabling a smooth conversion to the corresponding nitrile.[14]

-

Monitor the reaction progress. Without the catalyst, this reaction would proceed extremely slowly, if at all.

Other Notable Applications

Beyond these primary roles, this compound finds utility in other specialized areas:

-

Ionic Liquids: Phosphonium salts are a class of ionic liquids known for their thermal stability.[17][18] TMPB and its derivatives can be used as solvents or co-solvents in various reactions, offering a non-volatile and potentially recyclable medium.[19]

-

Polymer Chemistry: It can act as a stabilizing agent or a catalyst in certain polymerization reactions.[9][20]

-

Coordination Chemistry: The deprotonated ylide derived from TMPB can serve as a ligand for transition metals, forming stable coordination complexes with unique catalytic properties.[2]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[5][21]

-

Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5][22]

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[21][22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is hygroscopic and should be protected from moisture.[2][3][21]

Conclusion

This compound is a deceptively simple yet highly effective reagent in organic chemistry. Its primary utility as a stable, reliable precursor for the Wittig reaction makes it indispensable for alkene synthesis. Furthermore, its efficacy as a thermally robust phase-transfer catalyst aligns with the principles of green chemistry, enabling efficient reactions across phase boundaries. For the research scientist and drug development professional, a thorough understanding of TMPB's properties and reaction mechanisms provides a powerful advantage in designing elegant and efficient synthetic routes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|C4H12BrP|4519-28-2 [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. This compound | C4H12BrP | CID 357594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound [myskinrecipes.com]

- 10. jetir.org [jetir.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. nbinno.com [nbinno.com]

- 13. cdn6.f-cdn.com [cdn6.f-cdn.com]

- 14. archive.nptel.ac.in [archive.nptel.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 17. interchim.fr [interchim.fr]

- 18. arpnjournals.org [arpnjournals.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 21. chemicalbook.com [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

Whitepaper: Tetramethylphosphonium Bromide as a Foundational Precursor for Ylide Synthesis in Modern Drug Development

Abstract

In the landscape of synthetic organic chemistry, the precise and reliable formation of carbon-carbon double bonds is a cornerstone of molecular construction, particularly within pharmaceutical and materials science. The Wittig reaction, a Nobel Prize-winning transformation, stands as a paramount tool for this purpose. This technical guide delves into the foundational role of tetramethylphosphonium bromide as a precursor for the synthesis of methylenetrimethylphosphine, one of the simplest yet highly effective non-stabilized phosphorus ylides. We will explore the underlying chemical principles, provide field-tested experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Simple Salt

This compound, (CH₃)₄PBr, is a white, water-soluble, and often hygroscopic quaternary phosphonium salt.[1][2] While structurally unassuming, its significance in synthetic chemistry is profound, serving as a key starting material for generating a fundamental Wittig reagent.[1] The preparation of this salt is straightforward, typically achieved by the quaternization of trimethylphosphine with methyl bromide.[1][2]

Its primary utility lies in its deprotonation by a strong base to yield methylenetrimethylphosphine, [(CH₃)₃P=CH₂], a highly reactive, non-stabilized ylide.[2] This ylide is a powerful nucleophile used to convert aldehydes and ketones into terminal alkenes (a process known as methylenation) with high regioselectivity—a critical advantage over traditional elimination reactions which can often produce mixtures of isomers.[3][4]

The Core Transformation: From Phosphonium Salt to Nucleophilic Ylide

The conversion of the stable phosphonium salt into the reactive ylide is the pivotal step. This process hinges on the acidity of the protons on the carbon atoms attached to the positively charged phosphorus center.

Mechanism of Ylide Formation: The Deprotonation Step

The electron-withdrawing nature of the phosphonium cation (P⁺) increases the acidity of the adjacent C-H bonds, making them susceptible to abstraction by a sufficiently strong base.[5] For non-stabilized salts like this compound, which lack electron-withdrawing groups on the carbon, a very strong base is required to facilitate this deprotonation.[6][7] Organolithium reagents, such as n-butyllithium (BuLi), or sodium amide (NaNH₂) are commonly employed for this purpose.[2][7][8]

The reaction proceeds as follows: (CH₃)₄P⁺Br⁻ + BuLi → (CH₃)₃P=CH₂ + LiBr + BuH[2]

The resulting species, methylenetrimethylphosphine, is a resonance hybrid, often depicted in both its ylide (with formal charges) and phosphorane (with a P=C double bond) forms. The ylide form correctly emphasizes the nucleophilic character of the α-carbon.[8][9]

Caption: Deprotonation of the phosphonium salt.

Causality in Base Selection

The choice of base is not arbitrary; it is dictated by the stability of the target ylide. The pKa of the α-protons in an alkylphosphonium salt is approximately 22, necessitating a base whose conjugate acid has a pKa significantly higher than this value.[9]

| Base | Formula | Conjugate Acid | pKa of Conj. Acid | Suitability for (CH₃)₄PBr |

| n-Butyllithium | n-BuLi | Butane | ~50 | Excellent |

| Sodium Amide | NaNH₂ | Ammonia | ~38 | Good |

| Sodium Hydride | NaH | Hydrogen (H₂) | ~36 | Good |

| Potassium t-butoxide | KOtBu | t-Butanol | ~18 | Poor/Ineffective |

| Sodium Hydroxide | NaOH | Water | ~15.7 | Ineffective |

As the table illustrates, weaker bases like alkoxides or hydroxides are insufficient to deprotonate simple alkylphosphonium salts. They are, however, suitable for "stabilized" ylide precursors, where groups like esters or ketones on the α-carbon further acidify the protons.[7] For this compound, organolithiums are the gold standard, ensuring rapid and complete conversion to the ylide.

A Validated Protocol: In-Situ Generation and Use of Methylenetrimethylphosphine

The high reactivity and sensitivity of non-stabilized ylides mean they are almost always generated and used immediately (in situ) without isolation.[8] The following protocol is designed as a self-validating system, emphasizing anhydrous and anaerobic conditions to prevent premature quenching of the base and ylide.

Critical Safety & Handling Precautions

-

This compound: This compound is a skin and eye irritant.[10][11] It is also hygroscopic and should be stored in a desiccator or under an inert atmosphere.[1] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][12]

-

Strong Bases (e.g., n-BuLi): n-Butyllithium is a pyrophoric liquid that reacts violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using syringe and Schlenk line techniques.[13]

-

Solvents: Anhydrous solvents are mandatory. Tetrahydrofuran (THF) is a common choice and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.[7]

Caption: Experimental workflow for ylide synthesis.

Detailed Step-by-Step Methodology

(For a 10 mmol scale reaction)

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry nitrogen or argon. Fit the flask with a rubber septum and a nitrogen inlet.

-

Reagent Addition: To the flask, add this compound (1.71 g, 10.0 mmol) followed by 40 mL of anhydrous THF via cannula or syringe. Stir to create a suspension.

-

Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C with continuous stirring.

-

Deprotonation: Slowly, over 10-15 minutes, add n-butyllithium (e.g., 4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe. A color change may or may not be observed, but the suspension should become more homogeneous as the ylide forms.

-

Ylide Generation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation and formation of the methylenetrimethylphosphine ylide. The reagent is now ready for use.

-

Wittig Reaction: Prepare a solution of the desired aldehyde or ketone (10.0 mmol) in ~10 mL of anhydrous THF. Add this solution dropwise to the cold ylide solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Purification: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride. Proceed with standard aqueous workup, extraction with an organic solvent (e.g., diethyl ether or ethyl acetate), drying, and purification, typically by column chromatography, to isolate the alkene product.

Application in Synthesis: The Wittig Reaction Mechanism

The generated ylide is a potent nucleophile that readily attacks the electrophilic carbon of a carbonyl group. This initiates a sequence of events culminating in the formation of an alkene.

The classical mechanism involves the nucleophilic addition of the ylide to the carbonyl, forming a betaine intermediate.[3] This zwitterion then cyclizes to a four-membered ring known as an oxaphosphetane.[3][5] The driving force of the reaction is the subsequent decomposition of the oxaphosphetane, which collapses to form the thermodynamically stable triphenylphosphine oxide (or in this case, trimethylphosphine oxide) and the desired alkene.[3] This final step is irreversible and ensures the high efficacy of the transformation.

Caption: Ylide addition to a carbonyl and decomposition.

Conclusion

This compound serves as an accessible, reliable, and fundamental precursor for the generation of methylenetrimethylphosphine, a non-stabilized Wittig reagent. Its proper handling and activation, through carefully controlled deprotonation with a strong base under inert conditions, provide chemists with a powerful tool for methylenation reactions. The principles and protocols outlined in this guide underscore the importance of understanding the causality behind experimental choices—from base selection to reaction conditions—to successfully harness the synthetic power of this versatile phosphonium salt in the pursuit of complex molecular targets.

References

- Title: Phosphorus Ylides Source: Google Books URL

- Title: Chemical Safety Data Sheet MSDS / SDS - this compound Source: ChemicalBook URL

- Title: Wittig reagents - Wikipedia Source: Wikipedia URL

- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL

- Title: this compound | C4H12BrP | 4519-28-2 Source: Benchchem URL

- Title: this compound - Wikipedia Source: Wikipedia URL

- Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL

- Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL

- Title: Methylenetriphenylphosphorane - Wikipedia Source: Wikipedia URL

- Title: 20.4.

- Title: 19.

- Source: L.S.

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL

- Title: this compound | C4H12BrP | CID 357594 Source: PubChem - NIH URL

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. This compound|C4H12BrP|4519-28-2 [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. nbinno.com [nbinno.com]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

- 7. Wittig reagents - Wikipedia [en.wikipedia.org]

- 8. Methylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. This compound | C4H12BrP | CID 357594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Thermal Stability of Tetramethylphosphonium Bromide

This guide provides a comprehensive technical overview of the thermal stability of tetramethylphosphonium bromide ([(CH₃)₄P]Br). Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the analytical techniques used to assess the thermal properties of this and similar quaternary phosphonium salts.

Introduction to this compound

This compound is a quaternary phosphonium salt composed of a central phosphorus atom bonded to four methyl groups, with a bromide anion.[1] It is a white, water-soluble solid that serves as a versatile reagent and precursor in various chemical syntheses.[1][2] Its applications include use as a phase-transfer catalyst, a precursor for phosphonium ylides in Wittig reactions, and in the preparation of ionic liquids and specialty chemicals for pharmaceuticals and agrochemicals.[2][3][4] For many of these applications, particularly those involving elevated temperatures, a thorough understanding of its thermal stability is paramount.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₄H₁₂BrP | [1] |

| Molar Mass | 171.02 g/mol | [5] |

| Appearance | White to pale yellow crystalline solid | [4] |

| CAS Number | 4519-28-2 | |

| Purity | Typically ≥96.0% | [4] |

Understanding Thermal Stability: Core Concepts

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For ionic compounds like this compound, decomposition involves the breaking of chemical bonds, leading to the formation of new, often volatile, products. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A mass loss indicates decomposition or volatilization.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat changes.[6]

Predicted Thermal Behavior of this compound

While specific, publicly available experimental TGA and DSC data for this compound is limited, its thermal decomposition pathway can be predicted based on the chemistry of quaternary phosphonium salts. The expected decomposition mechanism involves the nucleophilic attack of the bromide anion on one of the methyl groups of the tetramethylphosphonium cation. This retro-SN2 reaction would yield volatile products: trimethylphosphine ((CH₃)₃P) and methyl bromide (CH₃Br).

Based on this predicted mechanism, the anticipated results from thermal analysis would be:

-

TGA Curve: A stable baseline with no significant mass loss until the onset of decomposition. This would be followed by a sharp, single-step mass loss corresponding to the complete volatilization of the trimethylphosphine and methyl bromide products.

-

DSC Curve: An endothermic peak corresponding to the melting of the salt, provided it melts before decomposing. This would be followed by an endothermic or exothermic peak associated with the decomposition process.

Experimental Protocols for Thermal Analysis

To empower researchers to determine the thermal stability of this compound or related compounds, detailed, self-validating experimental protocols for TGA and DSC are provided below. These protocols are designed to yield reliable and reproducible data.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for determining the decomposition temperature of this compound using TGA.

Diagram of the TGA Workflow

Caption: Workflow for TGA analysis of this compound.

Step-by-Step Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum is recommended).

-

Record the exact mass.

-

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20 mL/min to prevent oxidative decomposition.

-

Program the instrument with the following parameters:

-

Temperature Range: 25°C to 600°C

-

Heating Rate: 10°C/min

-

Atmosphere: Nitrogen

-

-

-

Data Acquisition:

-

Initiate the heating program and record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (Tonset), which is typically defined as the temperature at which a significant mass loss begins. This can be determined using the tangent method at the point of greatest slope on the mass loss curve.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol details the procedure for identifying the melting point and other thermal transitions of this compound.

Diagram of the DSC Workflow

Caption: Workflow for DSC analysis of this compound.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Weigh 2-5 mg of this compound into a tared aluminum DSC pan.

-

Hermetically seal the pan to prevent the loss of volatile decomposition products.

-

Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

-

Program the instrument with the following parameters:

-

Temperature Program:

-

Hold at 25°C for 2 minutes.

-

Ramp from 25°C to 400°C at 10°C/min.

-

-

Atmosphere: Nitrogen

-

-

-

Data Acquisition:

-

Initiate the temperature program and record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and analyze any endothermic or exothermic peaks. An endothermic peak would indicate melting, while subsequent peaks could correspond to decomposition.

-

Determine the onset temperature and the peak maximum for each thermal event. The area under the peak can be integrated to determine the enthalpy change of the transition.

-

Factors Influencing Thermal Stability

The thermal stability of phosphonium salts can be influenced by several factors:

-

Anion Nucleophilicity: The nature of the anion plays a crucial role. More nucleophilic anions can more readily attack the cation, leading to a lower decomposition temperature.

-

Cation Structure: The alkyl chain length on the phosphonium cation can affect thermal stability, although this effect is generally less pronounced than the influence of the anion.

-

Impurities: The presence of impurities, such as residual reactants from synthesis (e.g., sodium bromide), can significantly lower the decomposition temperature.[7][8]

Applications Where Thermal Stability is Critical

The thermal stability of this compound is a key consideration in several applications:

-

Phase-Transfer Catalysis: In many organic reactions, phase-transfer catalysts are subjected to elevated temperatures. A high thermal stability ensures the catalyst remains active throughout the reaction.

-

Ionic Liquids: As a component in the synthesis of ionic liquids, the thermal stability of the precursor is important for the overall stability of the final product, which may be used in high-temperature applications such as electrolytes or solvents.[2]

-

Polymer Synthesis: When used as a stabilizing agent or catalyst in polymerization reactions, the compound must withstand the processing temperatures without degrading.[2]

Logical Relationship of Properties and Applications

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | C4H12BrP | CID 357594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Influence of sodium bromide on the thermal decomposition of tetraphenylphosphonium montmorillonite [publica.fraunhofer.de]

A Researcher's Comprehensive Guide to the Safe Handling of Tetramethylphosphonium Bromide

This guide provides an in-depth exploration of the safety protocols and handling precautions for Tetramethylphosphonium bromide (TMPBr). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to offer a nuanced understanding of the material's properties and the rationale behind recommended safety procedures. Our focus is on fostering a proactive safety culture through knowledge and practical, field-tested insights.

Understanding the Compound: Physicochemical Profile

This compound is a quaternary phosphonium salt, appearing as a white, water-soluble solid.[1][2] Its utility in synthetic chemistry, particularly as a precursor for generating phosphonium ylides for the Wittig reaction, makes it a valuable reagent in many research laboratories.[2] However, its chemical nature necessitates a thorough understanding of its properties to ensure safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₂BrP | [1][3] |

| Molar Mass | 171.02 g/mol | [1][3] |

| Appearance | White to cream crystalline powder/solid | [1][4] |

| Solubility | Water-soluble | [1][2] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [2][4] |

The hygroscopic nature of TMPBr is a critical consideration for both storage and handling.[2][4] Absorption of moisture can lead to clumping, which can complicate accurate weighing and dispensing. More significantly, the presence of water could potentially influence certain reactions, making it imperative to store the compound in a tightly sealed container in a dry environment, often under an inert atmosphere.[2][5]

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

These classifications are not merely administrative; they reflect the compound's potential to cause harm upon contact. The "Warning" signal word underscores the need for caution.[1][3]

Routes of Exposure and Toxicological Profile

The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[6][7] Ingestion is a less common but still possible route of exposure in a laboratory setting.[7]

-

Inhalation: Inhaling the dust can lead to irritation of the respiratory tract.[6][8]

-

Skin Contact: Direct contact can cause skin irritation.[6][8] Prolonged or repeated exposure may lead to more severe irritation.[9]

-

Eye Contact: This is a significant risk, as the compound can cause serious eye irritation.[6][8]

-

Ingestion: While less likely, accidental ingestion may be harmful.[4]

It is crucial to note that for some related organophosphorus compounds, there is a potential for more severe toxicity, including being fatal if absorbed through the skin.[4][5] While the available data for TMPBr specifically points to irritation, the broader class of compounds to which it belongs warrants a high degree of caution.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense

-

Ventilation: Always handle this compound in a well-ventilated area.[6][7] A fume hood is the preferred engineering control, especially when handling larger quantities or when there is a risk of dust generation.[5] Local exhaust ventilation can also be effective.[5]

-

Safety Showers and Eyewash Stations: Facilities where this chemical is handled must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][10]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| Body Part | PPE Recommendation | Rationale and Considerations | Source(s) |

| Eyes/Face | Chemical safety goggles with side-shields or a face shield. | To protect against dust particles and splashes. Standard safety glasses are not sufficient. | [4][6][7] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing. | To prevent skin contact and irritation. Gloves should be inspected before use and changed regularly, or if contaminated. | [4][5][6][7] |

| Respiratory | A respirator may be necessary if handling large quantities, if dust is generated, or if ventilation is inadequate. | A full-face respirator may be used if exposure limits are exceeded or irritation is experienced. | [6] |

The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE.

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing exposure and maintaining the integrity of the compound.

Handling

-

Avoid Dust Formation: Handle the solid carefully to avoid creating dust.[6]

-

Grounding: When transferring large quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[6]

-

Personal Hygiene: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the laboratory.[5][11] Contaminated clothing should be removed and washed before reuse.[6][7]

Storage

-

Environment: Store in a dry, cool, and well-ventilated place.[6][7]

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[2][4]

-

Security: The storage area should be secure and accessible only to authorized personnel.[5][6]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

First Aid Measures

Table 3: First Aid for this compound Exposure

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][7][8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists. | [4][6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][6][7] |

The following diagram outlines the general emergency response workflow.